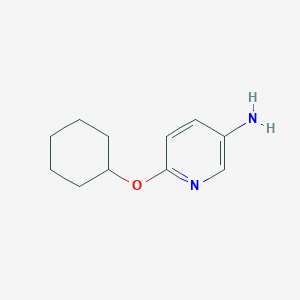

6-(Cyclohexyloxy)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(Cyclohexyloxy)pyridin-3-amine” is a chemical compound with the CAS Number: 224187-22-8 . It has a molecular weight of 192.26 .

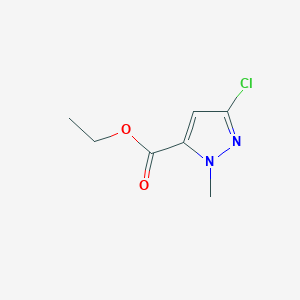

Molecular Structure Analysis

The molecular formula of “this compound” is C11H16N2O . The InChI code for this compound is 1S/C11H16N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.26 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Biomimetic Epoxidation Methods

6-(Cyclohexyloxy)pyridin-3-amine has been utilized in the development of biomimetic epoxidation methods. For instance, a study demonstrated an efficient and environmentally benign epoxidation technique using iron catalysts in combination with pyridine-based ligands, achieving excellent reactivity and selectivity for aromatic olefins and moderate reactivity towards cyclooctadiene using hydrogen peroxide as the oxidant (Anilkumar et al., 2007).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A novel four-component bicyclization strategy was developed to create multicyclic pyrazolo[3,4-b]pyridines, utilizing compounds like this compound. This method provided a flexible approach to synthesize various derivatives, important for pharmaceutical applications (Tu et al., 2014).

Solvent-free Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives

Research has shown the effective use of this compound in the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. These derivatives were synthesized in good to high yields from various amines and aldehydes under solvent-free conditions, indicating potential in organic synthesis and pharmaceutical applications (Ghorbani‐Vaghei & Amiri, 2014).

Applications in Transition Metal-free Amination

A study focused on the synthesis of N-arylated amines using aryl halides and various amines, including this compound, under transition metal-free conditions. This method proved to be efficient, yielding high conversion rates and excellent yields, crucial for various chemical syntheses (Bolliger & Frech, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

6-cyclohexyloxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIABZTVVPNRPAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.